Home > Products > Building Blocks P8417 > Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate - 57060-86-3

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Catalog Number: EVT-1621806
CAS Number: 57060-86-3
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate” is a chemical compound . It is an endogenous antidepressant and parkinsonism-preventing substance that demonstrates neuroprotective activity .


Synthesis Analysis

1,2,3,4-Tetrahydroisoquinolines (THIQ) form an important class of isoquinoline alkaloids . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .


Molecular Structure Analysis

The molecular formula of “Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate” is C11H13NO2 . The InChI code is 1S/C11H13NO2/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10/h2-5,10,12H,6-7H2,1H3 .


Chemical Reactions Analysis

“Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate” is a secondary amine with the chemical formula C9H11N . The THIQ nucleus containing alkaloids is widely distributed in nature and forms an essential part of the isoquinoline alkaloids family .


Physical And Chemical Properties Analysis

“Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate” has a molecular weight of 191.23 g/mol . It is a liquid at room temperature . The storage temperature is 2-8°C and it should be kept in a dark place and sealed in dry .

Synthesis Analysis
  • Cleavage of Functionalized Dihydrooxazoles: This novel method utilizes a two-step convergent approach starting from dimethyl-5-(2-formylphenyl)-2-methyl-4,5-dihydrooxazole-4,4-dicarboxylate. The dihydrooxazole undergoes cleavage to yield the target compound. This reaction is facilitated by focused microwave technology under solvent-free conditions. [, ]
  • Pictet-Spengler Reaction: This classic approach involves the condensation of an aromatic beta-arylethylamine with an aldehyde or ketone, followed by cyclization. In this case, the reaction of an appropriately substituted phenylalanine derivative with formaldehyde can yield the desired tetrahydroisoquinoline skeleton. [, ]
  • Triphosgene-Mediated Synthesis: This practical method utilizes triphosgene to facilitate the formation of the desired tetrahydroisoquinoline ring system, allowing for the preparation of methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate and its analogues. []
Molecular Structure Analysis
  • The nitrogen atom in the piperidine ring: This nitrogen provides a site for N-alkylation or acylation reactions, allowing for the introduction of various substituents. []
  • The ester group at the 3-position: This functional group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be further derivatized. The ester can also participate in reactions like reduction, offering further possibilities for structural diversification. [, ]
  • The aromatic ring: This allows for electrophilic aromatic substitution reactions, providing a route to introduce substituents onto the aromatic moiety. []

Crystallographic studies of methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate derivatives reveal that the piperidine ring usually adopts a half-chair or half-boat conformation, influenced by the substituents present on the molecule. [, , ]

Chemical Reactions Analysis
  • N-Alkylation and Acylation: The nitrogen atom in the piperidine ring readily undergoes alkylation or acylation reactions with diverse electrophiles, enabling the introduction of various substituents. This allows for the fine-tuning of pharmacological properties and is a common strategy in medicinal chemistry. [, , ]
  • Hydrolysis and Derivatization of Ester: The ester group can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid. This carboxylic acid can be further functionalized to generate amides, esters, or other derivatives, expanding the molecule's chemical diversity. [, ]
  • Oxidation: The tetrahydroisoquinoline core can be subjected to oxidation reactions. For example, treatment with thionyl chloride can lead to the formation of an unstable intermediate, which reacts with alcohols to produce 3-alkoxy-1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylates. This oxidation pathway provides access to masked equivalents of highly reactive dienophiles. []
  • Reduction: The ester group can undergo reduction to the corresponding alcohol, typically using reducing agents like lithium aluminum hydride. []
Mechanism of Action

For instance, when incorporated into larger molecules like macrocyclic peptides designed as inhibitors of Hepatitis C virus NS3 protease, the compound acts as a scaffold that positions crucial functional groups for interaction with the enzyme active site. []

In other cases, specific derivatives might exhibit biological activity by mimicking endogenous molecules or interfering with specific enzymatic processes. []

Applications
  • Medicinal Chemistry:
    • Antiviral Agents: It serves as a scaffold for developing potent and selective inhibitors targeting viral proteases, such as those of Hepatitis C virus (HCV). These inhibitors exhibit promising antiviral activity and represent potential therapeutic leads. []
    • Anticonvulsant Agents: Derivatives display anticonvulsant properties, potentially acting through modulation of neurotransmitter systems, particularly those involving dopamine. [, , ]
    • Antimuscarinic Agents: Specific derivatives show potent antimuscarinic activity, particularly targeting the M3 muscarinic receptor. These compounds exhibit potential for treating overactive bladder and related conditions. []
    • PPARγ Agonists: Certain derivatives exhibit potent and selective agonistic activity towards the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism. These agonists show promise as potential therapeutics for diabetes. [, ]
  • Organic Synthesis: It serves as a key intermediate in the synthesis of numerous natural products, particularly alkaloids, including those with potential medicinal applications. [, , ]
  • Chemical Biology: Its derivatives can be employed as probes to investigate biological pathways and elucidate the mechanism of action of specific enzymes. [, ]

Protected Methyl 4-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

  • Compound Description: This compound represents a 4-hydroxylated derivative of Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, with the hydroxyl group protected. The synthesis of this compound utilizes the hydrolysis of functionalized dimethyl 4,5-dihydrooxazole-4,4-dicarboxylate as a key step [].
  • Relevance: This compound is a direct derivative of Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, modified with a protected hydroxyl group at the 4-position. This modification, particularly 4-hydroxylated 1,2,3,4-tetrahydroisoquinolines, is of interest due to its potential as adrenergic agents [].

(1R,3S)-Methyl 2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

  • Compound Description: This compound is a precursor to novel chiral catalysts []. It possesses a dimethoxy substitution pattern on the aromatic ring and additional benzyl and phenyl substituents, influencing its conformational properties [].

(1R,3S)-Methyl 6,7-dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

  • Compound Description: Similar to the previous compound, this molecule serves as a precursor to novel chiral catalysts []. It features dimethoxy substitutions and a 4-methoxyphenyl group, impacting its structure and potentially its catalytic properties [].

Ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate

  • Compound Description: This compound contains a fused-ring system and an ethyl ester group. Its crystal structure reveals a nearly planar conformation, stabilized by intermolecular hydrogen bonding [].

Methyl 3-alkoxy-1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylates

  • Compound Description: These compounds are synthesized through the oxidation of Methyl 1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate using thionyl chloride, followed by reaction with alcohols [].
  • Relevance: These compounds are direct derivatives of Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, modified with an alkoxy group at the 3-position. This modification is notable as it creates a masked equivalent of the reactive dienophile methyl 1,4-dioxo-1,4-dihydroisoquinoline-3-carboxylate [].

Methyl trans-rac-2-hexyl-1-oxo-3-(2-pyridyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate

  • Compound Description: This compound features a hexyl and a 2-pyridyl substituent. Its crystal structure highlights a screw-boat conformation of the piperidine ring [].

Methyl trans-(±)-1-oxo-2-phenethyl-3-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate

  • Compound Description: This compound includes phenethyl and thiophene substituents. The thiophene ring exhibits disorder in its crystal structure [].

N-substituted methyl (3S)-2-aminocarbonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylates

  • Compound Description: This group of compounds is synthesized by reacting Methyl (5)-l,2,3,4-tetrahydroisoquinoline-3-carboxylate with isocyanates []. These compounds serve as intermediates in the synthesis of hydantoins [].

2-substituted (10aS)-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-diones (hydantoins Tic-H)

  • Compound Description: These compounds are synthesized by cyclizing N-substituted methyl (3S)-2-aminocarbonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylates [].

2-Substituted (10aS)-3-thioxo-1,2,3,5,10,10a-hexahydroimidazo[1,5-b]isoquinolin-1-ones (thiohydantoins Tic-TH)

  • Compound Description: These compounds are analogs of hydantoins Tic-H and are prepared by reacting Methyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate with isothiocyanates [].

Methyl 1-oxo-1, 2,3,4-tetrahydroisoquinoline-3-carboxylate

  • Compound Description: This compound is the core structure with an oxo group at the 1-position. This compound is synthesized using triphosgene [].

tert-butyl rel-4-(((3R,4S)-3-(1H-indol-3-yl)-1-oxo-2-propyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)piperazine-1-carboxylate (trans-1)

  • Compound Description: This compound demonstrates anti-SARS-CoV-2 activity in vitro, particularly inhibiting post-entry viral replication []. Its structure incorporates a complex substituent at the 4-position of the tetrahydroisoquinoline ring.

rel-(3R,4S)-3-(1H-indol-3-yl)-4-(piperazin-1-ylmethyl)-2-propyl-3,4-dihydroisoquinolin-1(2H)-one (trans-2)

  • Compound Description: Similar to trans-1, this compound exhibits anti-SARS-CoV-2 activity. Its structure differs from trans-1 by the absence of the tert-butyl carbamate group [].

(1S,3S)-Methyl 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

  • Compound Description: This compound serves as an organocatalyst, owing to its tetrahydroisoquinoline backbone []. Its structure reveals a half-boat conformation for the heterocyclic ring [].

(1S,3S)-Methyl 2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

  • Compound Description: This compound is notable for its half-chair conformation of the heterocyclic ring and its participation in intermolecular C—H⋯O interactions in the crystal structure [].

3-Carboxy-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (I)

  • Compound Description: This compound and the next compound are biosynthesized in a callus culture of Stizolobium hassjoo, potentially from L-DOPA and acetate [].

1-Methyl-3-carboxy-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (II)

  • Compound Description: This compound is biosynthesized alongside compound I, likely from L-DOPA [].

6,8-Dimethoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline (IV)

  • Compound Description: Designed as a potential anticonvulsant, this compound was synthesized using GYKI52466 as a lead molecule. It demonstrated efficacy in delaying seizure onset in a PTZ-induced seizure model in mice [].
  • Compound Description: This molecule is a bichromophoric molecule and serves as a simplified model for studying electronic spectra and excited states [].

Lithium 1-lithio-6,7-dimethoxy-3-methyl-2-pivaloyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

  • Compound Description: This lithiated tetrahydroisoquinoline derivative undergoes a unique rearrangement to form a dilithio derivative of an amino-indan carboxylic acid [].

(3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic)

  • Compound Description: This compound acts as a potent and selective κ opioid receptor antagonist [].

(S)-N-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

  • Compound Description: This compound features a benzyl group on the carboxamide nitrogen and a methyl group at the 2-position. Crystallographic analysis reveals the presence of intermolecular N—H⋯O hydrogen bonding [].

1-Methyl-1,2,3,4-Tetrahydroisoquinoline (1-MeTHIQ)

  • Compound Description: This compound displays anticonvulsant properties. When combined with clobazam, it shows an additive anticonvulsant effect in a mouse model of seizures [].

(R)- and (S)-3-methyl-TIQ (3-MeTIQ)

  • Compound Description: These are enantiomers of a methylated tetrahydroisoquinoline derivative. These were synthesized and evaluated for their cytotoxicity and neuroprotective properties, drawing a comparison to selegiline, a drug for Parkinson's disease [].

(R)- and (S)-3-methyl-N-propargyl-TIQ (3-Me-N-propargyl-TIQ)

  • Compound Description: These are N-propargylated derivatives of 3-MeTIQs. They exhibit neuroprotective effects against MPP(+)-induced cytotoxicity, a model for Parkinson's disease [].

(S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (KY-021)

  • Compound Description: Identified as a potent PPAR gamma agonist, KY-021 exhibits antidiabetic properties by reducing plasma glucose and triglyceride levels in animal models [, ].

L-3-(3,4-Dihydroxyphenyl) alanine (L-DOPA)

  • Compound Description: L-DOPA is a naturally occurring amino acid and a precursor in the biosynthesis of dopamine. It serves as a starting material in the asymmetric synthesis of laudanosine and reticuline [].

8-amino-2-methyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline (3,4-diOH-nomifensine)

  • Compound Description: This nomifensine derivative, with hydroxyl groups at the 3 and 4 positions of the phenyl ring, was studied for its dopamine-like activity [].

(±)–1–(3'–Hydr0xy–4'–Methoxybenzyl)–2–Methyl–6–Methoxy–7–Hydroxy–1,2,3,4–Tetrahydroisoquinoline [(±)–Reticuline]

  • Compound Description: (±)–Reticuline is an opium alkaloid, belonging to the benzyltetrahydroisoquinoline group, isolated from crude opium [].

4-Hydroxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline (PI-OH)

  • Compound Description: PI-OH acts as a potentiator of sympathomimetic amines, demonstrating activity in the rat anococcygeus muscle [].

Properties

CAS Number

57060-86-3

Product Name

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

IUPAC Name

methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C11H13NO2/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10/h2-5,10,12H,6-7H2,1H3

InChI Key

YTNGWXICCHJHKA-UHFFFAOYSA-N

SMILES

COC(=O)C1CC2=CC=CC=C2CN1

Canonical SMILES

COC(=O)C1CC2=CC=CC=C2CN1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.